molecular formula C9H12BrNO B3101004 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine CAS No. 138228-13-4

1-(4-Bromo-2-methoxyphenyl)ethan-1-amine

Cat. No.: B3101004
CAS No.: 138228-13-4
M. Wt: 230.1 g/mol
InChI Key: YNTNFAMPGFYIOW-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12BrNO It is a derivative of phenethylamine, characterized by the presence of a bromine atom at the 4-position and a methoxy group at the 2-position on the phenyl ring

Biochemical Analysis

Biochemical Properties

1-(4-Bromo-2-methoxyphenyl)ethan-1-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. It has been observed to interact with monoamine oxidase enzymes, which are responsible for the breakdown of monoamines. The interaction with these enzymes can lead to altered levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. Additionally, this compound may bind to specific receptors on the cell surface, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine oxidase enzymes, inhibiting their activity and leading to increased levels of monoamines in the synaptic cleft. This inhibition can result in enhanced neurotransmission and altered mood and behavior. Additionally, this compound may interact with other proteins and receptors, modulating their activity and influencing downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological and behavioral changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound may exhibit toxic or adverse effects, including neurotoxicity and organ damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites. The compound’s metabolism can also affect its pharmacokinetics and overall biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters and binding proteins, facilitating its movement across cell membranes and within intracellular compartments. The compound’s localization and accumulation can influence its activity and effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s presence in certain subcellular locations can enhance or inhibit its interactions with other biomolecules, affecting its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine typically involves the bromination of 2-methoxyacetophenone followed by reductive amination. The process can be summarized as follows:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia in the presence of a suitable solvent like ethanol or water.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxylated, aminated, or alkylated derivatives.

Scientific Research Applications

1-(4-Bromo-2-methoxyphenyl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems by acting on receptors or enzymes involved in neurotransmitter synthesis, release, or degradation. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 2-Bromo-1-(4-methoxyphenyl)ethan-1-one
  • 1-(5-Bromo-2-methoxyphenyl)ethanone
  • 2-Bromo-1-(4-methoxyphenyl)propan-1-one

Comparison: 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-bromo-2-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTNFAMPGFYIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301257231
Record name 4-Bromo-2-methoxy-α-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301257231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138228-13-4
Record name 4-Bromo-2-methoxy-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138228-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-methoxy-α-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301257231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromo-2-methoxyphenyl)ethan-1-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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